molecular formula C11H16N2O B12572063 [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile CAS No. 518314-72-2

[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile

Cat. No.: B12572063
CAS No.: 518314-72-2
M. Wt: 192.26 g/mol
InChI Key: FGPNWCOUEXKKAK-MIMYLULJSA-N
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Description

[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a hydroxyimino group, which is known for its reactivity and potential to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[221]heptan-7-yl]acetonitrile typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a suitable bicyclic ketone with hydroxylamine to form the hydroxyimino derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives, which can be used in different chemical reactions and studies.

Biology

In biological research, this compound is studied for its potential biological activity. The hydroxyimino group is known to interact with various biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The ability to modify the hydroxyimino and acetonitrile groups allows for the design of molecules with specific biological activities, which can be used in the treatment of various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetate
  • [(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]methanol

Uniqueness

[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile is unique due to its specific combination of functional groups and bicyclic structure. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields. Its ability to form stable derivatives and interact with biological targets sets it apart from similar compounds.

Properties

CAS No.

518314-72-2

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-[(1R,4R,7S)-2-hydroxyimino-1,7-dimethyl-7-bicyclo[2.2.1]heptanyl]acetonitrile

InChI

InChI=1S/C11H16N2O/c1-10(5-6-12)8-3-4-11(10,2)9(7-8)13-14/h8,14H,3-5,7H2,1-2H3/t8-,10+,11+/m1/s1

InChI Key

FGPNWCOUEXKKAK-MIMYLULJSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@]1(C)CC#N)CC2=NO

Canonical SMILES

CC12CCC(C1(C)CC#N)CC2=NO

Origin of Product

United States

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